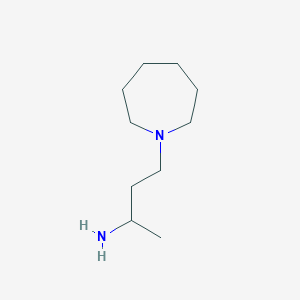

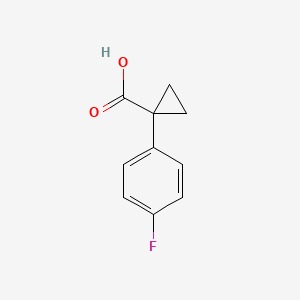

![molecular formula C11H7N3O3 B1309064 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 869947-18-2](/img/structure/B1309064.png)

7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

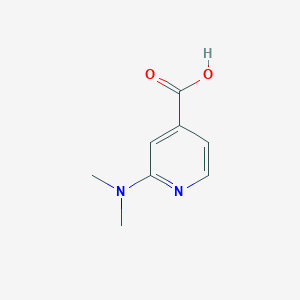

7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, also known as 7-FPP, is a small organic molecule that has been studied for its potential applications in a variety of scientific research areas. 7-FPP is an aromatic heterocyclic compound, which is composed of a five-membered ring containing nitrogen, oxygen, and carbon atoms. 7-FPP is a relatively new compound and has only recently been synthesized and studied. As such, its potential applications are still being explored.

Wissenschaftliche Forschungsanwendungen

-

Antitumor Applications

- Field : Medicinal Chemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidines have been studied for their potential as antitumor agents .

- Methods : Various synthesis pathways have been developed for the preparation and post-functionalization of this functional scaffold .

- Results : Some derivatives have shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .

-

Photophysical Properties

- Field : Material Science

- Application Summary : Pyrazolo[1,5-a]pyrimidines have attracted attention in material science due to their significant photophysical properties .

- Methods : Continuous excitation at 365 nm with a xenon lamp .

- Results : The normalized fluorescence intensities of dyes decreased by 89–94%, measured at their maximum wavelength .

-

Fluorescent Probes

- Field : Material Science

- Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their significant photophysical properties .

- Methods : The compounds were continuously excited at 365 nm with a xenon lamp .

- Results : The normalized fluorescence intensities of dyes decreased by 89–94%, measured at their maximum wavelength .

-

Antagonist for Estrogen Receptor β

- Field : Medicinal Chemistry

- Application Summary : PHTPP, a selective ERβ antagonist, significantly enhanced cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .

- Methods : The compound was tested on ovarian cancer cell lines SKOV3 and OV2008 .

- Results : The compound significantly enhanced cell growth in these cell lines .

-

Pd-catalyzed synthesis

- Field : Organic Chemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidines have been used in Pd-catalyzed synthesis .

- Methods : The compound was used in a method that enables the ring closure by olefin metathesis reactions .

- Results : This method has been used for the synthesis of 7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidines .

-

Anticancer Activity

- Field : Medicinal Chemistry

- Application Summary : Thiazolopyrimidine derivatives, which are related to pyrazolo[1,5-a]pyrimidines, have been studied for their anticancer activity .

- Methods : The compound was tested against human cancer cell lines and primary CLL cells .

- Results : Some derivatives displayed excellent anticancer activity and led to cell death by apoptosis as they inhibited the CDK enzyme .

Eigenschaften

IUPAC Name |

7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O3/c15-11(16)7-6-13-14-8(3-4-12-10(7)14)9-2-1-5-17-9/h1-6H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUFOVSCCDKNAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901201505 |

Source

|

| Record name | 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901201505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

CAS RN |

869947-18-2 |

Source

|

| Record name | 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901201505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

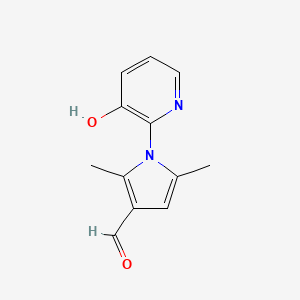

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)

![[4-(4-Fluorophenyl)oxan-4-yl]methanamine](/img/structure/B1309008.png)